4-Chloroquinazoline-8-carbonitrile
Overview
Description
4-Chloroquinazoline-8-carbonitrile is a chemical compound with the CAS Number: 1231761-54-8 . It has a molecular weight of 189.6 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H4ClN3/c10-9-7-3-1-2-6 (4-11)8 (7)12-5-13-9/h1-3,5H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Exploration of Optoelectronic and Charge Transport Properties
An investigation into the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds related to 4-Chloroquinazoline-8-carbonitrile, revealed their potential as efficient multifunctional materials. These compounds exhibit promising optoelectronic, nonlinear, and charge transport properties, with the study employing density functional theory (DFT) and time-dependent DFT for optimization of ground and excited states geometries. The findings suggest that these compounds might demonstrate better hole transport tendency due to smaller hole reorganization energies, positioning them as candidates for applications in optoelectronic devices and materials science (Irfan et al., 2020).
Fluorescent Compound Synthesis and Properties
A new fluorescent compound containing a 1,2,3-triazole moiety was synthesized, showcasing significant potential for nonlinear optical (NLO) materials. The compound, closely related to this compound, exhibited an absorption spectra in the 326–386 nm range and emission bands between 375–403 nm across different solvents. The study highlighted its high first order hyperpolarizability, making it a potent material for NLO applications. This research underscores the compound's photophysical and spectroscopic properties, enriching the domain of fluorescent materials for various scientific and technological uses (Singh, Singh, & Khurana, 2017).
Synthetic Pathways and Chemical Reactions
Comprehensive reviews have been conducted on the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, which include this compound. These studies systematically categorize the reactions based on the functional groups involved, highlighting their versatility in creating biologically active compounds. Such research offers a foundational understanding of synthetic methods, aiding in the development of new pharmaceuticals and materials (Mekheimer et al., 2019).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, especially fused quinoline heterocycles, represents a significant area of interest due to their applications in drug development and material science. Research into the formation of novel heterocyclic ring systems from this compound analogs demonstrates the chemical versatility and potential of these compounds for generating new therapeutic agents and functional materials (Mekheimer, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (rtks) expressed by malignant tumors .
Mode of Action
It’s known that 4-anilinoquinazolines, a related class of compounds, act by inhibiting receptor tyrosine kinases .
Biochemical Pathways
Related compounds like 4-anilinoquinazolines are known to affect pathways involving receptor tyrosine kinases .
Result of Action
Related compounds like 4-anilinoquinazolines have shown promising antiproliferative properties against tumor cells .
Properties
IUPAC Name |
4-chloroquinazoline-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-3-1-2-6(4-11)8(7)12-5-13-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXPTILLWVZEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NC=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856971 | |
Record name | 4-Chloroquinazoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231761-54-8 | |
Record name | 4-Chloroquinazoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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